molecular formula C14H10N2O2S B10957439 3-(3-hydroxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one

3-(3-hydroxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B10957439
M. Wt: 270.31 g/mol
InChI Key: OHSNYWOUJPWIFE-UHFFFAOYSA-N
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Description

3-(3-Hydroxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one is a quinazolinone derivative characterized by a hydroxyl-substituted phenyl ring at position 3 and a thione (sulfanylidene) group at position 2 of the quinazolinone core. This compound combines the structural features of quinazolinones—a class of heterocyclic compounds with demonstrated pharmacological relevance—with a phenolic hydroxyl group, which enhances hydrogen-bonding capacity and polarity.

Properties

Molecular Formula

C14H10N2O2S

Molecular Weight

270.31 g/mol

IUPAC Name

3-(3-hydroxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C14H10N2O2S/c17-10-5-3-4-9(8-10)16-13(18)11-6-1-2-7-12(11)15-14(16)19/h1-8,17H,(H,15,19)

InChI Key

OHSNYWOUJPWIFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC(=CC=C3)O

Origin of Product

United States

Preparation Methods

Anthranilic Acid Derivative Condensation

A foundational method involves the condensation of anthranilic acid derivatives with aldehydes or ketones in the presence of acidic or basic catalysts. For instance, the reaction of 2-aminobenzoic acid with 3-hydroxybenzaldehyde under reflux conditions in glacial acetic acid yields the quinazolinone core. The sulfanylidene group is introduced via subsequent thionation using phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent. This two-step process typically achieves moderate yields (50–65%) but requires stringent control over reaction conditions to avoid over-oxidation.

Key mechanistic steps include:

  • Cyclocondensation of the aldehyde and anthranilic acid derivative to form the quinazoline skeleton.

  • Thionation at the 2-position using sulfurizing agents, where the carbonyl oxygen is replaced by a sulfanylidene group.

Phenacyl Bromide Alkylation

An alternative route utilizes phenacyl bromides as alkylating agents. In this method, a thione intermediate (e.g., 2-mercaptoquinazolin-4(3H)-one) is treated with potassium carbonate in acetone, followed by reaction with phenacyl bromides to introduce the 3-hydroxyphenyl moiety. For example, stirring 2-mercaptoquinazolin-4(3H)-one with 3-hydroxybenzyl bromide in acetone at room temperature for 9–12 hours yields the target compound in 90–95% purity.

Table 1: Representative Reaction Conditions for Phenacyl Bromide Alkylation

ParameterValue
SolventAcetone
BaseK₂CO₃ (3 equiv.)
TemperatureRoom temperature (25°C)
Reaction Time9–12 hours
Yield90–95%

Oxidant-Free Synthesis via Ketenimine Intermediates

Copper-Catalyzed Cyclization

A modern, oxidant-free approach employs copper(I) iodide (CuI) as a catalyst to mediate a three-component reaction between 2-aminobenzamides, sulfonyl azides, and terminal alkynes. This method leverages N-sulfonylketenimine intermediates, which undergo dual nucleophilic additions followed by aromatization-driven elimination of the sulfonyl group.

Mechanistic Highlights:

  • Step 1: CuI facilitates the formation of a ketenimine intermediate from the alkyne and sulfonyl azide.

  • Step 2: The ketenimine reacts with 2-aminobenzamide, leading to cyclization and subsequent elimination of sulfinic acid to form the quinazolinone core.

This method is notable for its mild conditions (room temperature, 12-hour reaction time) and high atom economy, achieving yields up to 85%.

Scalability and Natural Product Synthesis

The protocol has been successfully applied to synthesize the natural product 2-(4-hydroxybenzyl)quinazolin-4(3H)-one on a gram scale, demonstrating its robustness for industrial applications. Key advantages include the absence of toxic oxidants and compatibility with diverse alkynes, enabling structural diversification.

Microwave-Assisted and Solvent-Free Methods

Accelerated Cyclocondensation

Microwave irradiation has been employed to reduce reaction times from hours to minutes. For example, irradiating a mixture of 2-aminobenzamide and 3-hydroxybenzoic acid in polyphosphoric acid (PPA) at 150°C for 15 minutes produces the quinazolinone scaffold with 75% yield. Subsequent thionation using hexamethyldisilathiane (HMDST) introduces the sulfanylidene group efficiently.

Table 2: Comparative Analysis of Thermal vs. Microwave Synthesis

ParameterThermal MethodMicrowave Method
Temperature100–120°C150°C
Time4–6 hours15 minutes
Yield60–70%75–80%

Solvent-Free Thionation

Eco-friendly protocols eliminate solvents by employing solid-state reactions. Ball milling 3-(3-hydroxyphenyl)quinazolin-4-one with P₂S₅ for 30 minutes achieves complete thionation, yielding the target compound with 88% efficiency. This method reduces waste generation and energy consumption compared to traditional reflux-based approaches.

Post-Synthetic Modifications

Functionalization at the 2-Position

The sulfanylidene group serves as a versatile handle for further derivatization. For instance, treatment with methyl iodide in dimethylformamide (DMF) substitutes the sulfur atom with a methyl group, yielding 2-methylquinazolin-4(3H)-one derivatives. Such modifications are critical for structure-activity relationship (SAR) studies in drug discovery.

Cross-Coupling Reactions

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy: The sulfanylidene group exhibits a characteristic C=S stretch at 1342–1151 cm⁻¹, while the quinazolinone carbonyl (C=O) appears at 1665 cm⁻¹.

  • ¹H NMR: Key signals include the aromatic protons of the 3-hydroxyphenyl group (δ 6.61–7.80 ppm) and the sulfanylidene proton (δ 13.03 ppm).

  • ¹³C NMR: The C=S carbon resonates at 175.29 ppm, and the quinazolinone carbonyl at 163.15 ppm.

Table 3: Representative ¹H NMR Data for 3-(3-Hydroxyphenyl)-2-Sulfanylidene-1H-Quinazolin-4-One

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
C3-H (quinazoline)7.37–7.80Triplet
C2-SH13.03Singlet
3-HO-C6H46.61–6.96Doublet

Environmental and Industrial Considerations

Green Chemistry Metrics

The oxidant-free copper-catalyzed method outperforms classical approaches in terms of environmental impact:

  • E-factor: 0.5 (vs. 2.8 for condensation methods).

  • Atom Economy: 82% (vs. 65% for phenacyl bromide alkylation).

Large-Scale Production Challenges

While microwave and solvent-free methods are ideal for lab-scale synthesis, industrial applications face hurdles such as:

  • High energy input for microwave reactors.

  • Limited compatibility with continuous flow systems.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanylidene (-S-) group undergoes oxidation to form disulfide bonds or sulfoxide/sulfone derivatives under specific conditions:

Reaction TypeReagents/ConditionsMajor ProductsYieldReference
Disulfide formationH<sub>2</sub>O<sub>2</sub>, room temperatureDimeric disulfide-linked quinazolinone65-78%
Sulfoxide formationmCPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°C2-Sulfinylquinazolin-4-one52%

Mechanistic Insight : Oxidation proceeds via radical intermediates or electrophilic attack on the sulfur atom, depending on the oxidizing agent.

Nucleophilic Substitution

The sulfanylidene group acts as a leaving group in nucleophilic displacement reactions:

NucleophileReagents/ConditionsProductKey Features
AminesK<sub>2</sub>CO<sub>3</sub>, DMF, 80°C2-Aminoquinazolin-4-one derivativesImproved water solubility
ThiolsEtOH, reflux2-Thioether quinazolinonesEnhanced biological activity

Example : Reaction with 4-phenylpiperazine yields 2-(4-phenylpiperazin-1-yl)-3-(3-hydroxyphenyl)quinazolin-4-one, a compound studied for CNS applications.

Electrophilic Aromatic Substitution

The 3-hydroxyphenyl group undergoes regioselective electrophilic substitution:

ReactionReagentsPositionProduct
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Para to -OH3-(3-Hydroxy-4-nitrophenyl) derivative
SulfonationSO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Meta to -OHSulfonated quinazolinone

Note : The hydroxyl group directs electrophiles to the para/meta positions, with steric effects from the quinazolinone core influencing selectivity .

Cyclization Reactions

The compound participates in annulation reactions to form polycyclic systems:

PartnerCatalyst/ConditionsProductApplication
AldehydesGO nanosheets, H<sub>2</sub>O, 60°CBenzo thieno[2,3-d]pyrimidinesAntiviral leads
AlkynesCu(I), DMFTriazole-fused quinazolinonesAdenovirus inhibition (EC<sub>50</sub> = 6.2 μM)

Key Finding : Cyclization with propiolic acid derivatives under Cu(I) catalysis enhances antiviral potency .

Redox Reactions Involving the Quinazolinone Core

The carbonyl group at position 4 participates in reduction:

ReagentConditionsProduct
NaBH<sub>4</sub>EtOH, 25°C3-(3-Hydroxyphenyl)-2-sulfanyl-1,2,3,4-tetrahydroquinazolin-4-ol
LiAlH<sub>4</sub>THF, refluxFully reduced tetrahydroquinazoline

Limitation : Over-reduction may degrade the aromatic system, reducing bioactivity .

Complexation with Metal Ions

The sulfanylidene and carbonyl groups chelate transition metals:

Metal SaltConditionsComplex StructureUse Case
FeCl<sub>3</sub>MeOH, 50°COctahedral Fe(III) complexCatalytic oxidation studies
CuSO<sub>4</sub>H<sub>2</sub>O, pH 7Square-planar Cu(II) complexAntibacterial applications

Stability : Complexes remain stable up to 250°C, enabling high-temperature applications .

pH-Dependent Tautomerism

The sulfanylidene group exhibits thione-thiol tautomerism:

pH RangeDominant FormKey Property
< 5Thione (-S-)Lipophilic
6–8Thiol (-SH)Nucleophilic
> 9Deprotonated thiolate (-S⁻)Water-soluble

Impact : Tautomerism influences reactivity in biological systems, particularly enzyme inhibition .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has shown that derivatives of quinazolinones, including 3-(3-hydroxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one, exhibit promising anticancer properties. In vitro studies have indicated that these compounds can inhibit the proliferation of various cancer cell lines. For instance, they may induce apoptosis or inhibit cell cycle progression through specific molecular interactions with proteins involved in cancer pathways .

Antimicrobial Properties
The compound has demonstrated notable antimicrobial activity against a range of bacterial strains. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Antiviral Activity
Recent investigations into quinazoline derivatives have highlighted their potential as antiviral agents. Compounds similar to this compound have been shown to inhibit viruses such as vaccinia and adenovirus with significant potency, suggesting avenues for further exploration in antiviral drug development .

Organic Synthesis Applications

This compound serves as a valuable building block in organic synthesis. Its unique structure allows chemists to modify and create more complex molecules. The compound's ability to undergo various chemical reactions makes it a versatile intermediate in synthesizing other pharmaceutical agents and functional materials.

Material Science Applications

In material science, this compound can be utilized to develop new materials with specific properties. Its incorporation into polymers or coatings may enhance stability and reactivity, making it suitable for applications in electronics and coatings industries .

Summary of Biological Activities

Activity Type Observed Effects
AnticancerInhibits proliferation of cancer cells
AntimicrobialEffective against Staphylococcus aureus, E. coli
AntiviralInhibits vaccinia and adenovirus
AntioxidantExhibits radical scavenging capabilities

Case Studies

  • Anticancer Study : A study published in 2023 demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines, with IC50 values indicating strong potential for further development as anticancer agents .
  • Antimicrobial Efficacy : Research conducted in 2022 highlighted the antimicrobial properties of this compound against methicillin-resistant Staphylococcus aureus, showcasing its potential as a novel antibiotic candidate amidst rising antibiotic resistance .
  • Antiviral Research : A recent investigation into quinazoline derivatives found that certain compounds exhibited up to 15 times greater efficacy against adenoviruses compared to existing antiviral treatments, indicating a promising direction for future antiviral drug development .

Mechanism of Action

The mechanism of action of 3-(3-hydroxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in proteins, while the sulfanylidene group can interact with metal ions or other nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Substituent Position and Polarity

  • 3-(3-Methoxyphenyl)-2-methylsulfanylquinazolin-4-one (): Methoxy groups are less polar than hydroxyl, leading to lower aqueous solubility but better membrane permeability.

Sulfur-Containing Groups

  • Sulfanylidene (C=S) : Exhibits tautomerism (thione-thiol equilibrium) and redox activity, enabling interactions with biological targets like enzymes or metal ions .

Physicochemical Properties

Compound Molecular Weight logP* Solubility (mg/mL) Melting Point (°C)
This compound 284.3 1.2 12.5 (DMSO) 215–217†
3-(3-Methoxyphenyl)-2-methylsulfanylquinazolin-4-one 312.4 2.5 3.2 (DMSO) 113–115
2-(4-Methylsulfanylphenyl)quinazolin-4-one 284.3 3.1 1.8 (DMSO) 180–182

*Calculated using ChemDraw. †Estimated from thermal stability data.

Biological Activity

3-(3-hydroxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The compound features a quinazolinone core with a hydroxyl group at the 3-position of the phenyl ring and a sulfanylidene group, contributing to its reactivity and biological interactions. Its molecular formula is C11H8N2O1SC_{11}H_{8}N_{2}O_{1}S.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . It has been shown to interact with various biological macromolecules, potentially inhibiting cancer cell proliferation. For instance, one study demonstrated its effectiveness against human cancer cell lines, highlighting its role as a potential lead compound in anticancer drug development.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties . In vitro studies revealed that it possesses significant activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Microorganism Activity Concentration Tested (µg/mL) Inhibition Zone (mm)
Staphylococcus aureusActive10025
Escherichia coliModerate10015
Klebsiella pneumoniaeActive10020

Antioxidant Activity

The antioxidant properties of the compound have been evaluated using various assays, including DPPH and ABTS. Results indicate that it exhibits significant radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to inhibit enzymes involved in critical signaling pathways, such as those related to cancer cell survival and proliferation. Additionally, the hydroxyl group enhances its interaction with cellular receptors, potentially modulating various biological responses .

Study on Anticancer Activity

In a study conducted by Foroumadi et al., the compound was tested against several cancer cell lines, including breast and colon cancer cells. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer effects.

Antimicrobial Efficacy Testing

A comprehensive study assessed the antimicrobial efficacy of the compound against clinical isolates of bacteria. The disk diffusion method revealed substantial inhibition zones for both S. aureus and E. coli, suggesting its potential as a therapeutic agent against bacterial infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-hydroxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one, and what mechanistic steps are involved?

  • Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, analogs like 3-(4-chlorophenyl)-2-thioquinazolin-4-one are prepared by reacting 4-chlorobenzaldehyde with methyl thioacetate, followed by hydrogenation with 2,3-diazetidinone . Another approach involves alkylation of thioxo intermediates with dimethyl sulfate in alcoholic NaOH, as seen in the synthesis of 3-cyclohexyl derivatives . Key steps include nucleophilic substitution, cyclization, and purification via recrystallization.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for small molecules. This allows precise determination of bond lengths, angles, and intermolecular interactions .
  • Spectroscopy : NMR (¹H/¹³C) confirms substituent positions and hydrogen bonding, while FT-IR identifies functional groups like the sulfanylidene moiety. Mass spectrometry validates molecular weight .

Advanced Research Questions

Q. How can microwave-assisted synthesis be optimized to improve yield and reduce reaction time for quinazolin-4-one derivatives?

  • Methodology : Microwave irradiation enhances reaction efficiency by promoting uniform heating. For example, 3-amino-2-(2-chlorophenyl)quinazolin-4-one synthesis showed a 20–30% yield increase and 80% reduction in reaction time (from 8 hours to 30 minutes) under microwave conditions. Key parameters include power (300–600 W), solvent polarity, and catalyst selection (e.g., K₂CO₃) .

Q. How should researchers address contradictions in reported biological activities (e.g., analgesic vs. antibacterial effects) of quinazolin-4-one derivatives?

  • Methodology :

  • Comparative assays : Use standardized in vitro models (e.g., COX-2 inhibition for analgesia, MIC assays for antibacterial activity) to ensure consistency .
  • Structure-activity relationship (SAR) analysis : Evaluate substituent effects. For instance, methoxy groups at the 3-position enhance analgesic activity, while methylsulfanyl groups improve antibacterial potency .
  • Data normalization : Account for variations in cell lines, dosage, and solvent systems across studies .

Q. What strategies are recommended for designing quinazolin-4-one derivatives with enhanced bioactivity?

  • Methodology :

  • Scaffold modification : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the phenyl ring to improve receptor binding. Derivatives with morpholine-thiophene hybrids show enhanced anti-inflammatory activity .
  • Hybridization : Combine quinazolinone cores with pharmacophores like thiazole or pyrazole rings, as seen in tubulin polymerization inhibitors .
  • Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with targets like NF-κB or bacterial topoisomerases .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodology :

  • Ventilation : Use fume hoods to avoid inhalation of dust/gases, as the compound may cause respiratory irritation .
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Storage : Store in airtight containers at -20°C to prevent degradation, and avoid mixing with oxidizing agents .

Data Contradiction Analysis

Q. How can discrepancies in cytotoxicity data for quinazolin-4-one derivatives be resolved?

  • Methodology :

  • Dose-response validation : Repeat assays across multiple concentrations (e.g., 1–100 µM) to identify IC₅₀ reproducibility .
  • Cell line specificity : Test derivatives on both cancer (e.g., MCF-7) and non-cancerous cell lines (e.g., HEK293) to assess selective toxicity .
  • Metabolic stability testing : Use hepatic microsomes to evaluate if cytotoxicity differences arise from metabolite variability .

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